molecular formula C8H3Br2F2N B1409884 3,5-Dibromo-2,6-difluorophenylacetonitrile CAS No. 1803783-55-2

3,5-Dibromo-2,6-difluorophenylacetonitrile

Cat. No. B1409884
CAS RN: 1803783-55-2
M. Wt: 310.92 g/mol
InChI Key: BNVGSBSSVKRBJI-UHFFFAOYSA-N
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Description

3,5-Dibromo-2,6-difluorophenylacetonitrile (DBDFPAN) is a small molecule composed of a nitrogen atom, two bromine atoms, two fluorine atoms and a phenylacetonitrile group. It is a colorless, crystalline solid with a melting point of 92-94°C and a boiling point of 270-271°C. DBDFPAN is a versatile molecule that has been studied for its synthesis, scientific research applications, mechanisms of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-2,6-difluorophenylacetonitrile is not fully understood, but it is believed to involve the formation of an intermediate species that is then converted into the desired product. This intermediate species is believed to be formed through a series of reactions, including the formation of a nitrile group and the rearrangement of the molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,5-Dibromo-2,6-difluorophenylacetonitrile are not well-understood. However, studies have suggested that it may have some antioxidant and anti-inflammatory properties. Additionally, 3,5-Dibromo-2,6-difluorophenylacetonitrile has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and other xenobiotics.

Advantages and Limitations for Lab Experiments

The advantages of using 3,5-Dibromo-2,6-difluorophenylacetonitrile in laboratory experiments include its low cost, its availability in a variety of forms, and its ease of synthesis. Additionally, 3,5-Dibromo-2,6-difluorophenylacetonitrile is relatively stable and non-toxic, making it safe to use in laboratory settings. The main limitation of using 3,5-Dibromo-2,6-difluorophenylacetonitrile in laboratory experiments is its low solubility in water, which can make it difficult to work with in some applications.

Future Directions

Future research on 3,5-Dibromo-2,6-difluorophenylacetonitrile should focus on further understanding its biochemical and physiological effects, as well as its potential applications in drug discovery and development. Additionally, further research should be conducted to explore the potential of 3,5-Dibromo-2,6-difluorophenylacetonitrile as a catalyst in organic synthesis, as well as its potential use in the synthesis of fluorescent probes for the detection of biological molecules. Finally, further research should be conducted to explore the potential of 3,5-Dibromo-2,6-difluorophenylacetonitrile to interact with other molecules, such as proteins, and its potential to modulate their activity.

Scientific Research Applications

3,5-Dibromo-2,6-difluorophenylacetonitrile has been used in a variety of scientific research applications, including as a catalyst for the synthesis of nitriles, as a starting material for the synthesis of other compounds, and as a reagent for the synthesis of organometallic compounds. Additionally, 3,5-Dibromo-2,6-difluorophenylacetonitrile has been used in the synthesis of fluorescent probes for the detection of biological molecules such as proteins and nucleic acids.

properties

IUPAC Name

2-(3,5-dibromo-2,6-difluorophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Br2F2N/c9-5-3-6(10)8(12)4(1-2-13)7(5)11/h3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNVGSBSSVKRBJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)CC#N)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Br2F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dibromo-2,6-difluorophenylacetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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